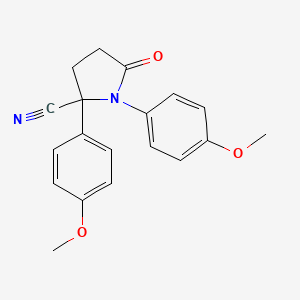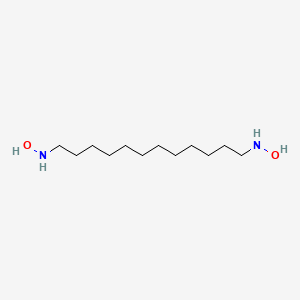
N~1~,N~12~-Dihydroxydodecane-1,12-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~12~-Dihydroxydodecane-1,12-diamine: is an organic compound with the molecular formula C12H28N2O2 It is a type of diamine with hydroxyl groups attached to the terminal carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~12~-Dihydroxydodecane-1,12-diamine typically involves the reaction of dodecanedioic acid with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and requires controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of N1,N~12~-Dihydroxydodecane-1,12-diamine involves large-scale chemical processes that optimize yield and purity. These methods often include continuous flow reactors and advanced purification techniques to obtain high-quality products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: N1,N~12~-Dihydroxydodecane-1,12-diamine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dodecanedione, while reduction can produce dodecanediamine.
Aplicaciones Científicas De Investigación
Chemistry: N1,N~12~-Dihydroxydodecane-1,12-diamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various polymers and complex organic molecules.
Biology: In biological research, this compound is studied for its potential role in cellular processes and as a component in the design of biomolecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs and therapeutic agents. Its unique structure allows for the design of molecules with specific biological activities.
Industry: In industrial applications, N1,N~12~-Dihydroxydodecane-1,12-diamine is used in the production of specialty chemicals, coatings, and adhesives. Its properties make it suitable for use in high-performance materials.
Mecanismo De Acción
The mechanism of action of N1,N~12~-Dihydroxydodecane-1,12-diamine involves its interaction with specific molecular targets. The hydroxyl and amine groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. These interactions can affect cellular processes, making the compound useful in research and therapeutic applications.
Comparación Con Compuestos Similares
N~1~,N~12~-Diacetylspermine:
N~1~,N~12~-Dodecanediamine: A related diamine used in the production of nylon and other polymers.
N~1~,N~12~-(Dodecane-1,12-diyl)bis(9-acridinamine): A compound with similar structural features used in various chemical applications.
Uniqueness: N1,N~12~-Dihydroxydodecane-1,12-diamine is unique due to the presence of both hydroxyl and amine groups, which provide versatile reactivity and functionality. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in diverse applications.
Propiedades
Número CAS |
89243-02-7 |
|---|---|
Fórmula molecular |
C12H28N2O2 |
Peso molecular |
232.36 g/mol |
Nombre IUPAC |
N-[12-(hydroxyamino)dodecyl]hydroxylamine |
InChI |
InChI=1S/C12H28N2O2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16/h13-16H,1-12H2 |
Clave InChI |
MONYZIGHCWQJEO-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCCNO)CCCCCNO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


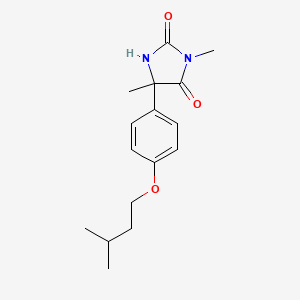




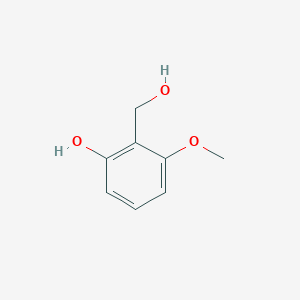
![{2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(4-nitrophenyl)methanone](/img/structure/B14151027.png)


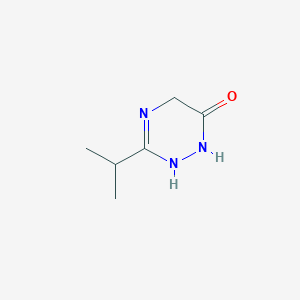
![4,4'-oxybis(N-{4-[(E)-phenyldiazenyl]phenyl}benzamide)](/img/structure/B14151054.png)
![3-Amino-5-nitrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14151055.png)
